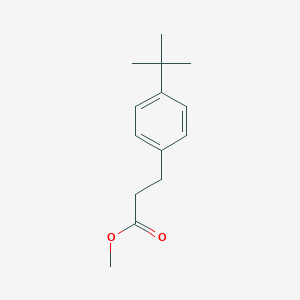

3-(4-terc-butilfenil)propanoato de metilo

Descripción general

Descripción

Methyl 3-(4-tert-butylphenyl)propanoate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position. It is commonly used in various chemical syntheses and industrial applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

Methyl 3-(4-tert-butylphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and plasticizers

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-tert-butylphenyl)propanoate typically involves the esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of Methyl 3-(4-tert-butylphenyl)propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: Methyl 3-(4-tert-butylphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, and bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: 3-(4-tert-butylphenyl)propanoic acid.

Reduction: 3-(4-tert-butylphenyl)propanol.

Substitution: 4-tert-butyl-3-nitrophenylpropanoate, 4-tert-butyl-3-bromophenylpropanoate.

Mecanismo De Acción

The mechanism of action of Methyl 3-(4-tert-butylphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. This process can influence various biochemical pathways and cellular functions .

Comparación Con Compuestos Similares

- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

- Methyl 3-(4-tert-butylphenyl)acetate

- Methyl 3-(4-tert-butylphenyl)butanoate

Comparison: Methyl 3-(4-tert-butylphenyl)propanoate is unique due to the presence of the propanoate chain, which imparts distinct chemical and physical properties compared to its analogs. For example, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has additional hydroxyl groups that can participate in hydrogen bonding, affecting its solubility and reactivity. Similarly, Methyl 3-(4-tert-butylphenyl)acetate has a shorter carbon chain, influencing its boiling point and volatility.

Actividad Biológica

Methyl 3-(4-tert-butylphenyl)propanoate, also known by its CAS number 80-54-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, including antioxidant effects, potential applications in drug development, and safety assessments based on diverse research findings.

Methyl 3-(4-tert-butylphenyl)propanoate is an ester derived from the reaction of 4-tert-butylphenol and propanoic acid. Its molecular structure consists of a tert-butyl group attached to a phenyl ring, which influences its solubility and reactivity.

Antioxidant Properties

Research has indicated that methyl 3-(4-tert-butylphenyl)propanoate exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting that it could be beneficial in formulations aimed at reducing oxidative damage in biological systems .

Pharmacological Applications

The compound's structural characteristics suggest potential pharmacological applications. It may serve as a lead compound in drug development due to its biological activity. Its efficacy in certain therapeutic areas is still under investigation, but preliminary findings indicate promise in treating conditions associated with oxidative stress .

Safety Evaluations

The safety profile of methyl 3-(4-tert-butylphenyl)propanoate has been evaluated in various studies. According to the Scientific Committee on Consumer Safety (SCCS), concerns regarding skin sensitization and irritancy were noted. The compound is used in cosmetics and personal care products; thus, understanding its safety is paramount. The SCCS has established guidelines for acceptable concentrations to minimize risks associated with allergic reactions .

Case Studies

- Skin Sensitization : A study found that at certain concentrations, methyl 3-(4-tert-butylphenyl)propanoate can cause skin sensitization in susceptible individuals. The SCCS recommends strict limits on its use in cosmetic formulations to mitigate this risk .

- Environmental Impact : Research indicates that the compound has a relatively short environmental lifespan due to rapid oxidation processes. This characteristic suggests that while it may pose risks during application, it does not accumulate significantly in the environment .

Data Summary

| Property | Details |

|---|---|

| CAS Number | 80-54-6 |

| Molecular Formula | C13H18O2 |

| Antioxidant Activity | Significant; effective free radical scavenger |

| Safety Concerns | Skin sensitization; regulated use in cosmetics |

| Environmental Stability | Short lifespan; rapid oxidation |

Propiedades

IUPAC Name |

methyl 3-(4-tert-butylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDVUHKLZDHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622582 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-99-0 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.